molecular formula C9H17NO2 B2836308 Ethyl 3-(3-aminocyclobutyl)propanoate CAS No. 2248366-62-1

Ethyl 3-(3-aminocyclobutyl)propanoate

Cat. No.: B2836308
CAS No.: 2248366-62-1
M. Wt: 171.24
InChI Key: QHKIJUKKWQWXEL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminocyclobutyl)propanoate is an organic compound with the molecular formula C9H17NO2. It is an ester derivative, characterized by the presence of an ethyl group attached to a 3-(3-aminocyclobutyl)propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and an organic solvent like anhydrous ethanol. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to optimize yield and purity while minimizing production costs. The reaction conditions are carefully controlled to ensure high productivity and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminocyclobutyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or substituted amines.

Scientific Research Applications

Ethyl 3-(3-aminocyclobutyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 3-(3-aminocyclobutyl)propanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propanoate: Similar in structure but lacks the aminocyclobutyl group, used in organic synthesis

The uniqueness of this compound lies in its aminocyclobutyl group, which imparts distinct chemical and biological properties compared to other esters.

Properties

IUPAC Name

ethyl 3-(3-aminocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKIJUKKWQWXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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